molecular formula C10H11N3 B14621062 2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 60795-34-8

2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B14621062
CAS No.: 60795-34-8
M. Wt: 173.21 g/mol
InChI Key: LWQMXDDCVZMZSZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with pyrrole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Halogenated derivatives, amines, thiols; reactions usually occur under mild to moderate temperatures.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine products with various functional groups.

Scientific Research Applications

2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include DNA, RNA, and various proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrrole: A related compound with similar structural features but lacking the pyrimidine ring.

    2,4-Dimethyl-1H-pyrrole: Another similar compound with a different substitution pattern on the pyrrole ring.

    2,4-Dimethylpyrimidine: Shares the pyrimidine core but without the pyrrole ring.

Uniqueness

2,4-Dimethyl-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

60795-34-8

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2,4-dimethyl-6-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C10H11N3/c1-8-7-10(12-9(2)11-8)13-5-3-4-6-13/h3-7H,1-2H3

InChI Key

LWQMXDDCVZMZSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2C=CC=C2

Origin of Product

United States

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